Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride
Description
Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride is a secondary amine hydrochloride salt characterized by a propylamine backbone substituted with a trifluoromethylphenoxy group.
Molecular Formula: C₁₁H₁₅ClF₃NO Molecular Weight: 281.69 g/mol (calculated) Key Features:
- Propylamine chain with a phenoxy substituent.
- Trifluoromethyl group at the para position of the aromatic ring.
- Methylation of the terminal amine to form a secondary amine hydrochloride.
Properties
IUPAC Name |
N-methyl-2-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO.ClH/c1-8(7-15-2)16-10-5-3-9(4-6-10)11(12,13)14;/h3-6,8,15H,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMIHJJUICAMGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)OC1=CC=C(C=C1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride typically involves a multi-step process. One common method includes the reaction of 4-(trifluoromethyl)phenol with an appropriate alkylating agent to form the intermediate 4-(trifluoromethyl)phenoxypropane. This intermediate is then subjected to amination reactions to introduce the amine group, followed by conversion to the hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The final product is often purified through crystallization or other separation techniques to obtain the hydrochloride salt in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can lead to the formation of new compounds with different functional groups .
Scientific Research Applications
Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of various chemicals and materials, leveraging its unique chemical properties
Mechanism of Action
The mechanism of action of Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s activity, influencing its binding affinity and selectivity towards target molecules. This can result in various biological effects, depending on the specific application and context .
Comparison with Similar Compounds
Fluoxetine Hydrochloride
Chemical Name: Methyl[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amine hydrochloride CAS No.: 56296-78-7 Molecular Formula: C₁₇H₁₉ClF₃NO Pharmacological Class: Selective serotonin reuptake inhibitor (SSRI) .
| Parameter | Target Compound | Fluoxetine Hydrochloride |
|---|---|---|
| Core Structure | Propylamine with trifluoromethylphenoxy | Diphenylpropylamine with trifluoromethylphenoxy |
| Molecular Weight | 281.69 g/mol | 345.79 g/mol |
| Key Substituents | Single phenoxy group | Additional phenyl group on propyl chain |
| Pharmacological Action | Hypothesized CNS modulation (inferred) | Serotonin reuptake inhibition (SSRI) |
| Clinical Use | Not explicitly stated | Depression, OCD, bulimia nervosa |
The shorter alkyl chain could also affect bioavailability and CNS penetration .
[3-(2-Fph)Propyl]amine Derivatives
Example : TP-238 Hydrochloride
Empirical Formula : C₂₂H₃₀N₆O₃S · xHCl
Key Features :
- Pyrimidine and pyrazole heterocycles.
- Sulfonyl and dimethylamino substituents .
| Parameter | Target Compound | TP-238 Hydrochloride |
|---|---|---|
| Heterocyclic Presence | None | Pyrimidine and pyrazole rings |
| Electron-Withdrawing Groups | Trifluoromethylphenoxy | Methylsulfonyl |
| Therapeutic Target | Hypothesized CNS or enzyme modulation | Kinase inhibition (oncology applications) |
Functional Differences: The target compound’s simpler structure lacks the heterocyclic complexity of TP-238, suggesting divergent therapeutic targets. The trifluoromethylphenoxy group may favor interactions with lipid-rich environments (e.g., cell membranes), whereas TP-238’s sulfonyl group enhances solubility and protein binding .
Adamantyl-Containing Amines
Example: [2-(1-Adamantyloxy)propyl]amine hydrochloride CAS No.: 21623-91-6 Molecular Formula: C₁₃H₂₂ClNO Key Features:
| Parameter | Target Compound | Adamantyl Derivative |
|---|---|---|
| Substituent Bulk | Moderate (phenoxy group) | High (adamantyl group) |
| Lipophilicity (logP) | Moderate (estimated) | High (due to adamantyl) |
| Bioavailability | Likely improved CNS penetration | Reduced due to steric hindrance |
Pharmacokinetic Implications: The adamantyl group’s bulkiness may limit blood-brain barrier permeability, whereas the target compound’s trifluoromethylphenoxy group balances lipophilicity and electronic effects for optimized distribution .
Prop-2-yn-1-yl(propyl)amine Hydrochloride
CAS No.: 1193388-43-0 Molecular Formula: C₆H₁₃ClN Key Features:
| Parameter | Target Compound | Alkyne Derivative |
|---|---|---|
| Reactive Groups | Trifluoromethylphenoxy | Alkyne |
| Metabolic Stability | High (CF₃ resists oxidation) | Low (alkyne prone to metabolic degradation) |
Metabolic Insights : The alkyne derivative’s instability contrasts with the target compound’s trifluoromethyl group, which is resistant to oxidative metabolism, suggesting longer half-life for the latter .
Biological Activity
Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride is a chemical compound notable for its unique structural features, particularly the trifluoromethyl group, which significantly influences its biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Structural Characteristics
The molecular formula of this compound is CHClFNO, with a molecular weight of approximately 287.7 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical development.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures can influence several biochemical pathways, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
- Receptor Modulation : It has potential as a modulator of neurotransmitter receptors, impacting signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest antimicrobial activity against certain pathogens.
Research has shown that the trifluoromethyl group in this compound enhances its binding affinity to biological targets. The following mechanisms have been proposed:
- Inhibition of Phospholipase A2 : Similar compounds have been studied for their ability to inhibit phospholipase A2, which plays a role in inflammatory responses and cellular signaling .
- Interaction with Lysosomal Pathways : The compound may affect lysosomal function, potentially leading to altered lipid metabolism .
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, suggesting potential protective effects against oxidative stress.
Antimicrobial Activity
A study examined the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of growth at concentrations ranging from 50 to 200 µg/mL.
Enzyme Inhibition Studies
In vitro assays showed that the compound effectively inhibited phospholipase A2 activity in cell cultures treated with different concentrations. The IC value was determined to be approximately 15 µM, indicating potent inhibition compared to control groups.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally related compounds regarding their molecular characteristics and biological activities:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Unique Features | Biological Activity |
|---|---|---|---|---|
| This compound | CHClFNO | 287.7 | Trifluoromethyl group | Antimicrobial, enzyme inhibition |
| Methyl({1-[4-(trifluoromethyl)phenyl]ethyl})amine | CHClFN | 275.7 | Different phenyl positioning | Moderate enzyme inhibition |
| Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride | CHClFN | 289.7 | Ethyl instead of methyl group | Limited biological activity |
Future Directions
Given the promising biological activities observed, further research is warranted to explore:
- Pharmacokinetics and Toxicology : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles will be critical for therapeutic applications.
- Clinical Trials : Conducting clinical trials to evaluate efficacy and safety in humans will be essential for advancing this compound into therapeutic use.
- Mechanistic Studies : Detailed studies on the mechanisms of action will aid in elucidating the pathways affected by this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
